2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of chemistry due to its unique structural and chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a (Z)-3,3-diethoxyprop-1-enyl group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the boronic acid reacts with a halogenated alkene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated reagents and bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides.
Scientific Research Applications
2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl and amino groups, which can lead to the formation of new chemical bonds. This property is particularly useful in catalysis and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds containing a boronic acid functional group.
Boronate Esters: Esters derived from boronic acids.
Dioxaborolanes: Compounds containing a dioxaborolane ring structure.
Uniqueness
2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern and the presence of the (Z)-3,3-diethoxyprop-1-enyl group. This unique structure allows it to participate in specific chemical reactions and makes it a valuable reagent in various applications.
Properties
CAS No. |
159087-56-6 |
---|---|
Molecular Formula |
C13H25BO4 |
Molecular Weight |
256.15 g/mol |
IUPAC Name |
2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h9-11H,7-8H2,1-6H3/b10-9- |
InChI Key |
ZXGPKUGXWIEUJA-KTKRTIGZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\C(OCC)OCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.